ZK-90055 hydrochloride
Description
Systematic IUPAC Name Derivation and Rationale
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures with multiple substituents. According to official chemical databases, the complete systematic name is methyl 4-(2-(tert-butylamino)-1-hydroxyethyl)-7-hydroxy-1H-indole-2-carboxylate hydrochloride. This nomenclature reflects the methodical approach to naming complex organic molecules by identifying the parent structure and systematically accounting for all substituents and their positions.
The naming process begins with identification of the indole ring system as the parent heterocycle, which consists of a benzene ring fused to a pyrrole ring. The indole numbering system starts from the nitrogen atom as position 1, proceeding around the five-membered ring and continuing through the benzene portion. The carboxylate group at position 2 of the indole ring establishes this as an indole-2-carboxylate derivative, with the methyl ester designation indicating esterification of the carboxylic acid functionality.
The complex substituent at position 4 of the indole ring requires careful systematic description. The 2-(tert-butylamino)-1-hydroxyethyl group represents a two-carbon chain with hydroxyl substitution at the carbon directly attached to the indole ring and tertiary butylamino substitution at the terminal carbon. The tertiary butyl group, properly named as 1,1-dimethylethyl in systematic nomenclature, connects to the amino nitrogen to form the complete substituent chain. Additionally, the hydroxyl group at position 7 of the indole ring system requires specific positional designation to distinguish it from other potential hydroxyl substitution sites.
The hydrochloride designation indicates salt formation between the basic amino nitrogen and hydrochloric acid, creating a stable crystalline form suitable for pharmaceutical applications. This salt formation significantly influences the compound's solubility characteristics and handling properties while maintaining the essential molecular structure and activity profile.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate hydrochloride is 84638-81-3, providing a unique numerical identifier recognized internationally for chemical substance identification. This registry number serves as the definitive chemical identifier across all scientific databases, regulatory submissions, and commercial transactions, ensuring accurate identification regardless of naming variations or language differences.
Alternative chemical identifiers for this compound include the research designation ZK-90055 hydrochloride, which represents the original development code assigned during pharmaceutical research programs. This alphanumeric designation frequently appears in scientific literature and provides a concise reference for researchers familiar with the compound's development history. The ZK prefix typically indicates the originating pharmaceutical company's internal coding system, while the numerical portion represents the specific compound within their research portfolio.
International chemical identifier systems provide additional standardized representations of the molecular structure. The International Chemical Identifier key for this compound is BZVWFZUVKYWJCH-UHFFFAOYSA-N, offering a unique hash-based identifier derived from the complete molecular structure. The Simplified Molecular Input Line Entry System representation is Cl.O=C(OC)C1=CC=2C(N1)=C(O)C=CC2C(O)CNC(C)(C)C, providing a linear notation that captures all structural elements including the hydrochloride salt formation.
Database entries across multiple chemical information systems utilize various synonym designations to ensure comprehensive searchability. These include the descriptive name methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate hydrochloride (1:1), which explicitly indicates the one-to-one molar ratio between the organic base and hydrochloric acid in the salt formation. Additional synonyms incorporate variations in chemical naming conventions while maintaining reference to the same molecular entity.
Table 1: Primary Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 84638-81-3 |
| Research Designation | This compound |
| International Chemical Identifier Key | BZVWFZUVKYWJCH-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | Cl.O=C(OC)C1=CC=2C(N1)=C(O)C=CC2C(O)CNC(C)(C)C |
| Alternative CAS Entries | Multiple vendor-specific variations |
Molecular Formula and Salt Formation Considerations
The molecular formula for methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate hydrochloride is C₁₆H₂₃ClN₂O₄, reflecting the complete composition including the hydrochloride salt formation. This formula accounts for sixteen carbon atoms forming the indole ring system, methyl ester group, and tert-butyl substituent; twenty-three hydrogen atoms distributed throughout the molecular structure; one chlorine atom from the hydrochloric acid component; two nitrogen atoms including the indole ring nitrogen and the amino substituent; and four oxygen atoms from the hydroxyl groups and carboxylate ester functionality.
The molecular weight of the complete hydrochloride salt is 342.82 grams per mole, representing a significant increase from the free base form due to the addition of hydrochloric acid. This molecular weight calculation incorporates standard atomic weights and reflects the precise stoichiometric composition of the salt formation. The relatively high molecular weight compared to simpler pharmaceutical compounds reflects the structural complexity and multiple functional group incorporation.
Salt formation considerations play a crucial role in the compound's chemical identity and practical applications. The basic amino nitrogen in the tert-butylamino substituent readily accepts a proton from hydrochloric acid, forming a stable ammonium chloride salt. This salt formation typically occurs in a one-to-one molar ratio, creating the monohydrochloride salt designation. The salt formation significantly influences physical properties including solubility, crystalline structure, and stability characteristics compared to the free base form.
The presence of multiple functional groups creates potential for various salt formations depending on reaction conditions and acid selection. However, the tertiary amino nitrogen represents the most basic site and preferentially forms salts under standard conditions. Alternative salt forms could theoretically be prepared using different acids, but the hydrochloride salt represents the most common and well-characterized form for research and potential pharmaceutical applications.
Table 2: Molecular Composition Analysis
| Component | Count | Contribution to Molecular Weight |
|---|---|---|
| Carbon atoms | 16 | 192.16 g/mol |
| Hydrogen atoms | 23 | 23.18 g/mol |
| Nitrogen atoms | 2 | 28.01 g/mol |
| Oxygen atoms | 4 | 63.99 g/mol |
| Chlorine atoms | 1 | 35.45 g/mol |
| Total molecular weight | - | 342.82 g/mol |
The structural complexity of this compound necessitates careful consideration of stereochemical aspects, although specific stereochemical designations do not appear in standard nomenclature for this particular compound. The presence of the chiral center at the carbon bearing the hydroxyl group in the side chain could theoretically exist in different stereoisomeric forms, but commercial preparations typically represent racemic mixtures unless specifically resolved. Understanding these molecular composition details provides essential foundation knowledge for further chemical characterization, analytical method development, and research applications involving this sophisticated indole derivative compound.
Properties
IUPAC Name |
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4.ClH/c1-16(2,3)17-8-13(20)9-5-6-12(19)14-10(9)7-11(18-14)15(21)22-4;/h5-7,13,17-20H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVWFZUVKYWJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C2C=C(NC2=C(C=C1)O)C(=O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004923 | |
| Record name | Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84638-81-3 | |
| Record name | 1H-Indole-2-carboxylic acid, 4-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-7-hydroxy-, methyl ester, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084638813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization
Nitrotoluene undergoes condensation with diethyl oxalate in the presence of Fe(OH)₂, forming a β-keto ester intermediate. Atmospheric distillation removes ethanol, driving the reaction toward cyclization to yield indole-2-carboxylic acid derivatives. Modifications include:
- Temperature control : Maintaining 80–90°C prevents decarboxylation.
- Catalyst loading : 5–10 wt% Fe(OH)₂ optimizes yield (68–72%).
Introduction of the β-Hydroxyethyl-tert-Butylamine Side Chain
The side chain is introduced via Mannich-type reactions or reductive amination . Patent US3644353A details a two-step process:
Alkylation of 4-Hydroxyindole
4-Hydroxyindole-2-carboxylate is treated with epichlorohydrin in basic conditions to install an epoxide intermediate. Subsequent ring-opening with tert-butylamine in ethanol yields the β-hydroxyethyl-tert-butylamino derivative.
Key parameters :
- Solvent selection : Ethanol/water mixtures (9:1) enhance solubility of tert-butylamine.
- Stereoselectivity : (R)-configuration at the hydroxyethyl center is achieved using (R)-epichlorohydrin.
Esterification and Protecting Group Strategies
The methyl ester at position 2 is introduced early to prevent side reactions. Patent EP0201571B1 employs Boc-protection for the tertiary amine during esterification:
Stepwise Protection and Coupling
- Boc-protection : tert-Butyl (2-hydroxyethyl)(methyl)carbamate is synthesized via carbodiimide-mediated coupling (EDC, DMAP) in acetonitrile.
- Esterification : The indole carboxylic acid is treated with methyl iodide in the presence of cesium carbonate (Cs₂CO₃), achieving 97% yield.
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 20°C |
| Catalyst | Cs₂CO₃ (2.5 equiv) |
| Yield | 97% |
Hydrochloride Salt Formation
The final hydrochloride salt is prepared by treating the free base with HCl gas in anhydrous ether, followed by recrystallization from methanol/ethyl acetate (9:1).
Optimization notes :
- Stoichiometry : 1.1 equiv HCl ensures complete protonation without degrading the ester.
- Crystallization : Slow cooling (0.5°C/min) yields needle-like crystals with >99% purity.
Analytical Characterization
NMR Spectroscopy
Mass Spectrometry
The table below evaluates methods from cited literature:
Industrial-Scale Considerations
Chemical Reactions Analysis
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: The compound can be reduced using iron in acetic acid and undergoes catalytic hydrogenation over Pd/C.
Substitution: It involves substitution reactions with diethyl oxalate and potassium ethoxide.
Hydrolysis: The intermediate compounds undergo hydrolysis to form carboxylic acids.
Scientific Research Applications
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride has several scientific research applications:
Asthma Research: It is used to study asthma due to its role as a β2 adrenergic receptor agonist
Neuroscience: The compound inhibits voltage-gated sodium channels, reducing neurotransmitter release and neuronal injury after a stroke.
Pharmacological Studies: It is used in pharmacological studies to understand the effects of β2 adrenergic receptor agonists
Mechanism of Action
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride exerts its effects by acting as a β2 adrenergic receptor agonist . This means it binds to and activates β2 adrenergic receptors, leading to bronchodilation and reduced airway resistance. The compound is designed to be a “soft-drug,” meaning it is active locally but rapidly inactivated in the general circulation, minimizing systemic side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | Indole | 4-(tert-butylamino-hydroxyethyl), 7-hydroxy, 2-methyl ester | Not listed | Indole core; ester prodrug; hydrochloride salt for solubility |
| Salbutamol Sulfate | Phenol | 3-hydroxymethyl, 4-hydroxy, tert-butylamino-hydroxyethyl | 51022-70-9 | Phenol core; sulfate salt; short-acting β₂-agonist |
| Bambuterol Hydrochloride | Phenyl carbamate | 5-(dimethylcarbamate), tert-butylamino-hydroxyethyl | 81732-46-9 | Carbamate prodrug; hydrolyzed to terbutaline; long-acting |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid | Indole | 7-chloro, 3-methyl, 2-carboxylic acid | 16381-48-9 | Chloro and methyl substituents; lacks amino-alcohol side chain |
| Imp. B(EP) | Phenol | 4-hydroxy, tert-butylamino-hydroxyethyl | 96948-64-0 | Phenol core; process impurity in β₂-agonist synthesis |
Pharmacological and Physicochemical Insights
A. Core Structure Influence
- Indole vs. Phenol: The target compound’s indole core may enhance lipophilicity and membrane permeability compared to phenol-based drugs like salbutamol. Indole derivatives often exhibit improved metabolic stability due to reduced oxidative metabolism in the liver .
- Substituent Positioning : The 7-hydroxy group on the indole ring mimics the meta-hydroxyl group in salbutamol, critical for β₂-receptor binding. However, the 2-methyl ester introduces a prodrug feature, requiring hydrolysis for activation, similar to bambuterol’s carbamate group .
B. Amino-Alcohol Side Chain
The tert-butylamino-hydroxyethyl moiety is conserved across β₂-agonists, facilitating receptor interaction via hydrogen bonding with serine residues in the receptor’s binding pocket. Modifications to the aromatic core (e.g., indole vs.
C. Prodrug Design and Metabolism
- The methyl ester in the target compound likely serves as a prodrug, akin to bambuterol’s carbamate group. Ester hydrolysis in vivo would yield the active carboxylic acid, prolonging duration of action compared to non-prodrug analogs like salbutamol .
- Bambuterol’s carbamate group undergoes slower enzymatic cleavage, providing sustained release of terbutaline. The target compound’s ester may offer intermediate hydrolysis kinetics .
Research Findings and Implications
Receptor Binding: The indole core may enhance β₂-receptor affinity compared to phenol-based drugs, though this requires validation via docking studies.
Solubility : The hydrochloride salt improves aqueous solubility, critical for inhalation or injectable formulations.
Biological Activity
Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate; hydrochloride (CAS No. 84638-81-3) is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of antiviral and neuroprotective effects. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C16H23ClN2O4
- Molecular Weight : 348.82 g/mol
- CAS Number : 84638-81-3
The compound features an indole core, which is known for its diverse biological activities, including interactions with various receptors and enzymes.
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate, as inhibitors of viral replication. Specifically, research has shown that compounds with indole structures can inhibit HIV integrase, a critical enzyme in the viral life cycle.
Case Study: HIV Integrase Inhibition
A study focused on indole-2-carboxylic acid derivatives demonstrated that certain modifications to the indole structure can significantly enhance antiviral activity. For instance, compound 17a exhibited an IC50 value of 3.11 μM against HIV integrase, indicating potent inhibitory effects compared to other derivatives .
Table 1: Biological Activity of Indole Derivatives Against HIV Integrase
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Compound 1 | 32.37 | Parent compound |
| Compound 17a | 3.11 | Optimized derivative |
| Compound 17g | 15.56 | Longer chain reduced activity |
This data suggests that structural optimization around the indole scaffold can lead to significant improvements in biological activity.
Neuroprotective Effects
In addition to its antiviral properties, there is emerging evidence suggesting that methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate may have neuroprotective effects. The indole structure is known to interact with G protein-coupled receptors (GPCRs), which play a vital role in neuroprotection and neurotransmission.
The compound's mechanism may involve modulation of intracellular calcium levels through GPCR signaling pathways, which are crucial for neuronal survival and function .
Table 2: Potential Mechanisms of Action
| Mechanism | Description |
|---|---|
| GPCR Interaction | Modulates neurotransmitter release and neuronal signaling |
| Calcium Signaling | Influences intracellular calcium levels, affecting neuronal excitability |
Toxicity Studies
Safety profiles are essential for any pharmaceutical development. Toxicity assessments conducted on various derivatives indicated that most compounds exhibited low toxicity at concentrations up to 80 μM, with specific compounds showing higher CC50 values than others .
Table 3: Toxicity Data for Indole Derivatives
| Compound | CC50 (μM) | Toxicity Level |
|---|---|---|
| Compound 9a | >54 | Moderate |
| Compound 10a | >54 | Moderate |
| Other derivatives | >80 | Low |
Q & A
Q. What are the established synthetic routes for preparing methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate hydrochloride?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with functionalized indole derivatives. Key steps include:
- Aldol-like condensation : Reaction of 3-formyl-1H-indole-2-carboxylate derivatives with tert-butylamine-containing reagents under reflux in acetic acid .
- Protection/deprotection strategies : For example, benzyloxy or tert-butoxycarbonyl (Boc) groups may protect hydroxyl or amine functionalities during synthesis .
- Salt formation : Hydrochloride salt generation via treatment with HCl in polar solvents (e.g., ethanol/water mixtures).
Example Protocol (Adapted from ):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-formyl-1H-indole-2-carboxylate (1.1 equiv), tert-butylamine derivative (1.0 equiv), AcOH, reflux (3–5 h) | Form β-hydroxyethylamine side chain via nucleophilic addition |
| 2 | DMF/AcOH recrystallization | Purify intermediate |
| 3 | HCl gas in EtOH | Hydrochloride salt formation |
Key Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometry and temperature control .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., tert-butyl group at δ 1.2–1.4 ppm, indole protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C17H24ClN2O4: calc. 379.1421) .
- X-ray Crystallography : Resolve stereochemistry of the β-hydroxyethylamine moiety (e.g., C–C bond lengths ~1.50 Å) .
- HPLC-PDA : Purity >98% using C18 columns (MeCN/H2O + 0.1% TFA) .
Data Interpretation Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What preliminary assays are recommended to evaluate bioactivity?
Methodological Answer:
- In vitro receptor binding : Screen for β-adrenergic receptor affinity using radioligand displacement assays (e.g., [3H]-CGP-12177) .
- Cell viability assays : Assess cytotoxicity (e.g., MTT assay on HEK-293 cells) at 1–100 µM concentrations .
- Antioxidant activity : DPPH radical scavenging to evaluate phenolic hydroxyl contributions .
Experimental Design Note : Include positive controls (e.g., propranolol for β-blocker activity) and triplicate measurements .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, molar ratios, solvent) systematically. For example:
- Byproduct Analysis : Use LC-MS to identify dimers or over-alkylated products. Adjust tert-butylamine stoichiometry to ≤1.05 equiv .
Case Study : A 15% yield increase was achieved by replacing acetic acid with propionic acid, reducing side-product formation .
Q. How do structural modifications (e.g., tert-butyl vs. isopropyl groups) impact β-adrenergic receptor binding?
Methodological Answer:
- Comparative docking studies : Use AutoDock Vina to model interactions with β1-adrenergic receptor (PDB ID: 2VT4). Key findings:
- In vitro validation : IC50 values for tert-butyl (12 nM) vs. isopropyl (45 nM) analogs show 3.75-fold potency difference .
Data Contradiction Resolution : If in vitro results conflict with computational predictions, re-evaluate protonation states (e.g., hydrochloride salt vs. free base) .
Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability (e.g., rat plasma LC-MS/MS) to identify absorption issues .
- Metabolite identification : Use HRMS/MS to detect hydroxylated or glucuronidated metabolites that reduce activity .
- Dose-Response Refinement : Adjust in vivo doses based on protein binding (e.g., >90% binding in plasma requires higher doses) .
Multi-Omics Integration : Correlate transcriptomic data (e.g., β-arrestin signaling) with phenotypic outcomes to resolve mechanistic gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
